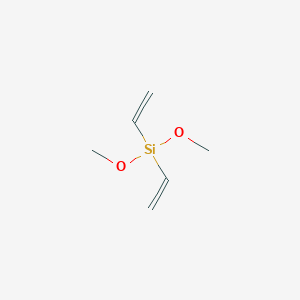
Silane, diethenyldimethoxy-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Silane, diethenyldimethoxy- is an organosilicon compound with the molecular formula C6H12O2Si. It is a derivative of silane, where two ethylene groups and two methoxy groups are bonded to the silicon atom. This compound is known for its applications in various fields, including materials science, chemistry, and industrial processes.
準備方法
Synthetic Routes and Reaction Conditions
Silane, diethenyldimethoxy- can be synthesized through several methods. One common approach involves the hydrosilylation of vinyl ethers with methoxysilanes. The reaction typically requires a catalyst, such as platinum or rhodium complexes, to facilitate the addition of the silicon-hydrogen bond across the carbon-carbon double bond of the vinyl ether.
Industrial Production Methods
In industrial settings, the production of silane, diethenyldimethoxy- often involves the reaction of vinyl ethers with methoxysilanes under controlled conditions. The process may include steps such as distillation and purification to obtain the desired product with high purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
Silane, diethenyldimethoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can be reduced to form silanes with different substituents.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or alcohols can be used to replace the methoxy groups.
Major Products Formed
Oxidation: Silanols or siloxanes.
Reduction: Silanes with different substituents.
Substitution: Silanes with new functional groups, such as amino or hydroxyl groups.
科学的研究の応用
Silane, diethenyldimethoxy- has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various organosilicon compounds and as a reagent in organic synthesis.
Biology: The compound can be used to modify surfaces for biological assays and to create biocompatible materials.
Medicine: It is explored for its potential in drug delivery systems and as a component in medical devices.
Industry: Silane, diethenyldimethoxy- is used in the production of coatings, adhesives, and sealants due to its ability to enhance adhesion and durability.
作用機序
The mechanism by which silane, diethenyldimethoxy- exerts its effects involves the interaction of the silicon atom with various molecular targets. The silicon atom can form strong bonds with oxygen, nitrogen, and carbon atoms, allowing the compound to participate in a wide range of chemical reactions. The presence of ethylene and methoxy groups enhances its reactivity and versatility in different applications.
類似化合物との比較
Similar Compounds
Silane, diethoxydimethyl-: Similar in structure but with ethoxy groups instead of methoxy groups.
Dimethyldiethoxysilane: Contains two ethoxy groups and two methyl groups bonded to silicon.
Trimethoxysilane: Contains three methoxy groups bonded to silicon.
Uniqueness
Silane, diethenyldimethoxy- is unique due to the presence of both ethylene and methoxy groups, which provide a balance of reactivity and stability. This combination allows it to be used in a variety of applications, from surface modification to the synthesis of complex organosilicon compounds.
特性
CAS番号 |
129762-81-8 |
|---|---|
分子式 |
C6H12O2Si |
分子量 |
144.24 g/mol |
IUPAC名 |
bis(ethenyl)-dimethoxysilane |
InChI |
InChI=1S/C6H12O2Si/c1-5-9(6-2,7-3)8-4/h5-6H,1-2H2,3-4H3 |
InChIキー |
ZPECUSGQPIKHLT-UHFFFAOYSA-N |
正規SMILES |
CO[Si](C=C)(C=C)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


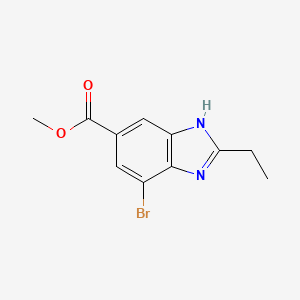
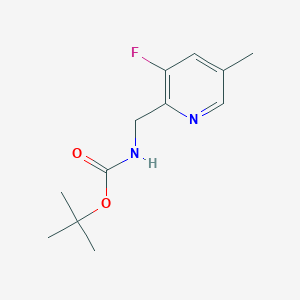
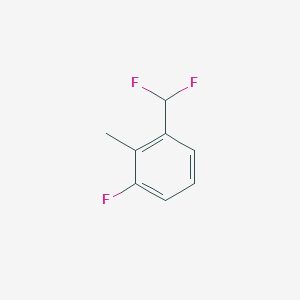
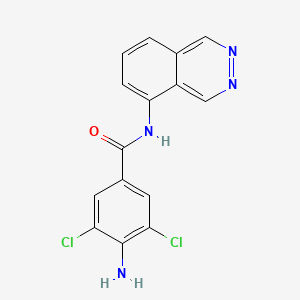
![Diethyl [3,5-Bis(trifluoromethyl)phenyl]phosphonate](/img/structure/B13701270.png)


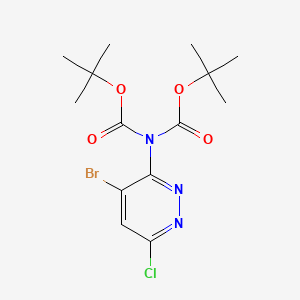
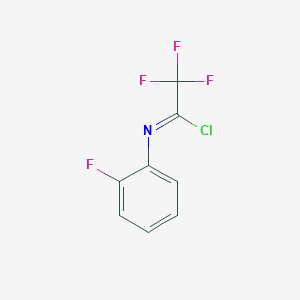
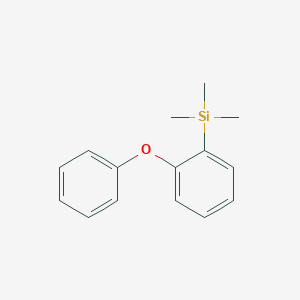
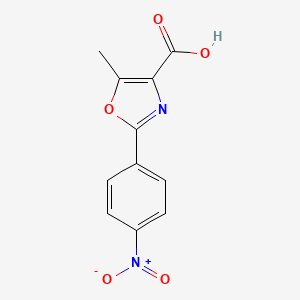
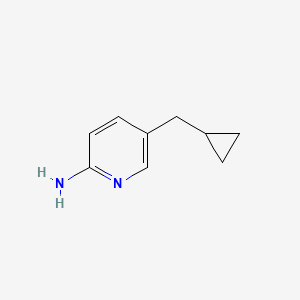
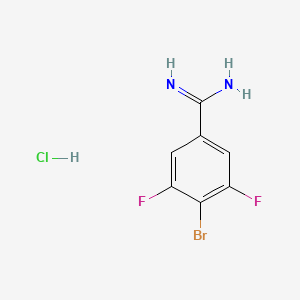
![6-[(2-Fluoroethyl)carbamoyl]pyridine-3-boronic Acid Pinacol Ester](/img/structure/B13701318.png)
